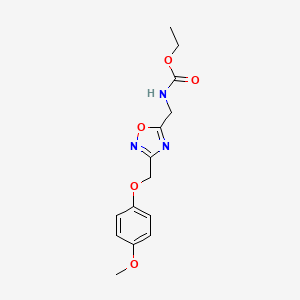

Ethyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate

Description

Properties

IUPAC Name |

ethyl N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5/c1-3-20-14(18)15-8-13-16-12(17-22-13)9-21-11-6-4-10(19-2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQGURQCWWGFMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=NC(=NO1)COC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Introduction of the methoxyphenoxy group: This step involves the reaction of the oxadiazole intermediate with a methoxyphenol derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Formation of the carbamate group: The final step involves the reaction of the intermediate with ethyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 10.5 |

| MCF-7 (breast cancer) | 8.7 |

| CACO2 (colon cancer) | 12.3 |

These results indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has demonstrated efficacy against a range of pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The antimicrobial activity is likely due to disruption of microbial membranes and interference with metabolic pathways.

Biological Research

Research continues to explore the biological mechanisms of action of this compound:

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in DNA replication and repair, leading to increased cellular stress and apoptosis in cancer cells.

- Receptor Interaction : The compound can interact with various cellular receptors, modulating signaling pathways that control cell growth and survival.

Material Science

The unique chemical properties of this compound also lend themselves to applications in materials science:

- Polymer Development : This compound can be utilized as a building block in the synthesis of novel polymers with specific functionalities.

- Coatings : Its chemical properties make it suitable for use in protective coatings that require enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of Ethyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, synthetic yields, physicochemical properties, and biological activity (where available).

Structural Analogues and Substituent Effects

a) Ethyl((S)-1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)carbamate (5b)

- Structure: Replaces the (4-methoxyphenoxy)methyl group with a 4-chlorophenyl substituent and introduces a methylthio-propyl chain.

- Synthesis : Prepared in 91% yield via nucleophilic substitution and carbamate coupling .

- Properties: Oil form (unlike crystalline analogs), suggesting lower crystallinity due to the methylthio group.

b) tert-Butyl ((3-(4-Octylphenyl)-1,2,4-Oxadiazol-5-yl)methyl)carbamate (4a)

- Structure : Features a 4-octylphenyl group at the 3-position and a tert-butyl carbamate.

- Synthesis : Low yield (14%) due to steric hindrance from the octyl chain .

- Properties : The long alkyl chain increases hydrophobicity (logP > 5), which may limit aqueous solubility but enhance binding to hydrophobic enzyme pockets .

c) Phenyl (3-(3,5-Dimethylphenyl)-5-(3-Fluorophenyl)-4H-1,2,4-Triazol-4-yl)carbamate (3f)

- Structure : Replaces oxadiazole with a triazole ring and incorporates fluorophenyl and dimethylphenyl groups.

- Synthesis : High yield (94%) due to efficient coupling under mild conditions .

- Activity : Fluorine atoms improve metabolic stability and bioavailability, making this analog a candidate for kinase inhibition .

d) Ethyl 3,5-Diiodo-4-(4-Methoxyphenoxy)benzeneacetate

- Structure: Shares the 4-methoxyphenoxy group but lacks the oxadiazole-carbamate scaffold.

Key Research Findings

- Lipophilicity Trends : Chloro and octyl substituents significantly increase logP compared to methoxy, aligning with HPLC-derived data for chloro-phenyl analogs .

- Synthetic Challenges : Bulky substituents (e.g., octyl in 4a) reduce yields, whereas electron-withdrawing groups (e.g., fluorine in 3f) improve reaction efficiency .

- Biological Implications: The 4-methoxyphenoxy group in the target compound may confer selectivity for gastrointestinal pathogens, as seen in related oxadiazole antimicrobial agents .

Biological Activity

Ethyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C14H17N3O5

- CAS Number : 1226455-47-5

- IUPAC Name : ethyl N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]carbamate

The compound features an oxadiazole ring, which is significant for its biological activity due to the presence of nitrogen and oxygen atoms that facilitate interactions with biological targets.

Anticancer Properties

Research indicates that compounds within the oxadiazole class exhibit notable anticancer properties. This compound has been studied for its cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 10.5 | |

| MCF-7 (breast cancer) | 8.7 | |

| CACO2 (colon cancer) | 12.3 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. In vitro studies have shown efficacy against a range of bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The antimicrobial action is likely attributed to the disruption of microbial cell membranes and interference with metabolic pathways.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in DNA replication and repair, leading to increased cellular stress and apoptosis in cancer cells.

- Receptor Interaction : It can interact with various cellular receptors, modulating signaling pathways that control cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by increasing ROS levels within cells, contributing to cytotoxicity.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in therapeutic applications:

- Study on Cancer Cell Lines : A study conducted by researchers at a prominent university demonstrated that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines (HepG2 and MCF7), with observed morphological changes consistent with apoptosis .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a promising antibacterial effect that warrants further exploration in clinical settings .

Q & A

Basic: What are the optimal synthetic routes for Ethyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer:

Synthesis typically involves multi-step reactions, including oxadiazole ring formation, functional group coupling, and carbamate introduction. Key steps include:

- Oxadiazole Core Synthesis : Cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using ethyl chloroformate as an activating agent) .

- Phenoxy-Methylation : Coupling 4-methoxyphenoxy groups via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous conditions and catalysts like triethylamine (TEA) .

- Carbamate Formation : Reaction of the intermediate amine with ethyl chloroformate in tetrahydrofuran (THF) at 0°C to room temperature, followed by purification via silica gel chromatography .

Optimization Tips : - Use catalyst-free, aqueous ethanol systems to reduce side reactions and improve eco-efficiency .

- Monitor reaction progress with thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts .

Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]+) with <5 ppm error .

- Melting Point Analysis : Compare observed melting points (e.g., 206–208°C for similar derivatives) with literature to assess purity .

- HPLC/Purity Checks : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Classification : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes) .

- Handling Protocols :

- Emergency Measures :

Advanced: How do structural modifications to the 1,2,4-oxadiazole core influence the bioactivity of this compound derivatives?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Substituting 4-methoxyphenoxy with nitro (NO2) or fluoro (F) groups enhances electrophilicity, improving enzyme inhibition (e.g., kinase targets) .

- Bioisosteric Replacement : Replacing the oxadiazole with a thiadiazole ring increases metabolic stability but may reduce solubility .

- Carbamate Flexibility : Switching ethyl to tert-butyl carbamate alters pharmacokinetics (e.g., logP values) and blood-brain barrier penetration .

Experimental Design : - Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to compare IC50 values across derivatives .

- Perform molecular docking to predict binding affinities with target proteins .

Advanced: What advanced analytical techniques are employed to resolve conflicting data in the synthesis and characterization of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve ambiguities in stereochemistry by determining bond angles and dihedral angles of the oxadiazole core .

- 2D NMR (COSY, HSQC) : Clarify proton-proton correlations and assign overlapping signals in complex spectra .

- Isotopic Labeling : Trace reaction pathways (e.g., using 13C-labeled reagents) to confirm mechanistic steps .

- Thermogravimetric Analysis (TGA) : Detect solvent residues or decomposition products that skew purity data .

Advanced: How can formulation challenges for this compound be addressed in preclinical studies?

Methodological Answer:

- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to improve aqueous solubility .

- Stability Testing : Conduct accelerated degradation studies under varying pH (1–10) and temperature (40–60°C) to identify labile functional groups .

- Nanoparticle Encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.